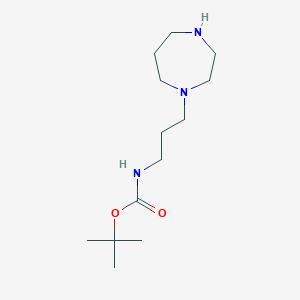

Tert-butyl (3-(1,4-diazepan-1-YL)propyl)carbamate

Description

Tert-butyl (3-(1,4-diazepan-1-YL)propyl)carbamate is a carbamate-protected amine derivative featuring a 1,4-diazepane (a seven-membered ring with two nitrogen atoms) linked via a propyl chain. This compound is typically used as an intermediate in medicinal chemistry for the synthesis of bioactive molecules, leveraging its amine-protecting group (tert-butoxycarbonyl, Boc) for controlled reactivity during multi-step syntheses .

Properties

IUPAC Name |

tert-butyl N-[3-(1,4-diazepan-1-yl)propyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)15-7-5-10-16-9-4-6-14-8-11-16/h14H,4-11H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDXLSCUJVREJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCN1CCCNCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-(1,4-diazepan-1-yl)propyl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-(1,4-diazepan-1-yl)propylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3-(1,4-diazepan-1-yl)propyl)carbamate can undergo various chemical reactions, including:

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Substitution: The diazepane ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Common Reagents and Conditions

Hydrolysis: Acidic or basic aqueous solutions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products Formed

Hydrolysis: 3-(1,4-diazepan-1-yl)propylamine and carbon dioxide.

Substitution: N-alkyl or N-acyl derivatives of the diazepane ring.

Oxidation: Hydroxylated or carbonylated derivatives of the original compound.

Scientific Research Applications

Tert-butyl (3-(1,4-diazepan-1-yl)propyl)carbamate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of tert-butyl (3-(1,4-diazepan-1-yl)propyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepane ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to inhibition or activation of the target, depending on the nature of the compound and the target .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Diversity

Key structural analogs differ in the substituents attached to the propylcarbamate backbone. Representative examples include:

Key Observations :

- Propargylamine (in ) and dimethylamino (in ) groups prioritize synthetic versatility, whereas benzimidazolone (in ) and oxadiazole (in ) moieties directly contribute to pharmacological activity.

Key Observations :

- High-yielding syntheses (>80%) are achieved for benzimidazolone derivatives via reductive cyclization , whereas quinazoline-based compounds require more complex coupling steps, reducing efficiency .

- Bromoacetylation (in ) and isobaric tagging (in ) highlight the adaptability of tert-butyl carbamates for diverse functionalizations.

Antimicrobial Activity

- The oxadiazole derivative (tert-butyl (3-(1,2,4-oxadiazol-3-yl)propyl)carbamate) demonstrated potent activity against enteric pathogens (e.g., Clostridium difficile), with MIC values <1 µg/mL .

- In contrast, benzimidazolone analogs (e.g., compound 39 in ) showed selective inhibition of bacterial enzymes, with IC₅₀ values in the nanomolar range .

Enzyme Inhibition

- The quinazoline derivative (compound 5 in ) acts as a covalent inhibitor of SETD8 methyltransferase, critical for epigenetic regulation. Its IC₅₀ of 0.8 µM underscores the role of the quinazoline moiety in target engagement .

Analytical Chemistry

- Dimethylamino-substituted carbamates (e.g., tert-butyl (3-(dimethylamino)propyl)carbamate) are used in isobaric 4-plex tagging for urinary acid quantification via LC–MS/MS, leveraging their stable isotopic labels .

Biological Activity

Tert-butyl (3-(1,4-diazepan-1-YL)propyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C16H33N3O4

- Molecular Weight : 331.45 g/mol

- CAS Number : 82409-02-7

- Structural Characteristics : The compound features a tert-butyl group attached to a propyl chain linked to a 1,4-diazepane moiety through a carbamate functional group, which influences its solubility and interaction with biological targets.

This compound exhibits several mechanisms of action that contribute to its biological activity:

In Vitro Studies

In vitro studies using astrocyte cultures have demonstrated that this compound may enhance cell viability in the presence of neurotoxic agents like amyloid-beta. These studies typically measure cell viability using assays such as MTT or LDH release assays.

| Study | Compound | Concentration | Effect on Cell Viability |

|---|---|---|---|

| M4 | 100 μM | 100% viability | |

| Aβ 1-42 | - | 43.78% viability | |

| M4 + Aβ 1-42 | - | 62.98% viability |

The results indicate that while the compound does not completely prevent cell death induced by amyloid-beta, it significantly improves cell survival compared to untreated controls.

In Vivo Studies

In vivo studies are essential for understanding the pharmacokinetics and therapeutic potential of the compound. Although specific data on this compound is sparse, related studies have shown that similar compounds exhibit limited bioavailability in animal models, which may impact their effectiveness in treating conditions like Alzheimer's disease .

Case Studies and Research Findings

Research into related compounds has provided insights into the potential applications of this compound:

- Alzheimer’s Disease Models : Compounds structurally similar to this compound have been evaluated for their ability to inhibit amyloid-beta aggregation and improve cognitive function in animal models. These studies often utilize scopolamine-induced memory impairment as a model for testing cognitive enhancers .

- Cytokine Modulation : The modulation of inflammatory cytokines is a critical area of research. Compounds that can reduce TNF-α and IL-6 levels are being investigated for their potential to alleviate neuroinflammation associated with neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.